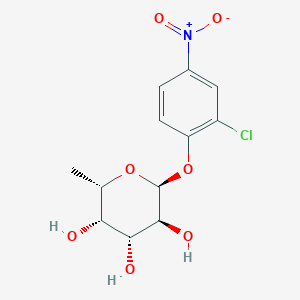

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

描述

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄ClNO₇ and its molecular weight is 319.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

CNP-AFU, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is primarily a substrate for the enzyme alpha-L-fucosidase (AFU) .

Mode of Action

The compound interacts with its target, the alpha-L-fucosidase enzyme, by serving as a substrate . The enzyme catalyzes the hydrolysis of CNP-AFU, leading to the production of 2-chloro-4-nitrophenol .

Biochemical Pathways

The product of its interaction with alpha-l-fucosidase, 2-chloro-4-nitrophenol, can be measured to determine the activity of the enzyme .

Result of Action

The hydrolysis of CNP-AFU by alpha-L-fucosidase results in the production of 2-chloro-4-nitrophenol . This product can be quantified to determine the activity of the alpha-L-fucosidase enzyme .

生化分析

Biochemical Properties

2-Chloro-4-nitrophenyl a-L-fucopyranoside interacts with the enzyme alpha-L-fucosidase (AFU), serving as its substrate . The interaction between 2-Chloro-4-nitrophenyl a-L-fucopyranoside and AFU is crucial for the enzyme’s function and activity .

Cellular Effects

The effects of 2-Chloro-4-nitrophenyl a-L-fucopyranoside on cells and cellular processes are primarily mediated through its interaction with AFU

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-nitrophenyl a-L-fucopyranoside involves its hydrolysis by the enzyme AFU . This reaction results in the production of 2-chloro-4-nitrophenol and alpha-L-fucopyranoside .

Metabolic Pathways

2-Chloro-4-nitrophenyl a-L-fucopyranoside is involved in the metabolic pathway of the enzyme AFU

生物活性

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) is a synthetic compound primarily recognized for its role as a substrate for the enzyme alpha-L-fucosidase (AFU). This compound is significant in biochemical research and clinical diagnostics, particularly in assessing enzyme deficiencies related to fucosidosis and other glycosylation disorders. The following sections provide a detailed overview of its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C₁₂H₁₄ClNO₇

- Molecular Weight : Approximately 319.7 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in polar solvents such as methanol

- Melting Point : 125-129°C

- Boiling Point : 527.3±50.0 °C at 760 mmHg

CNP-AFU acts as a substrate for alpha-L-fucosidase, facilitating the hydrolysis of fucosides. The enzymatic reaction involves the cleavage of the alpha-L-fucose glycosidic bond, resulting in the release of alpha-L-fucose and a chromogenic product that can be quantified spectrophotometrically. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Reaction Overview

Biological Activity

- Enzyme Substrate : CNP-AFU is primarily utilized in biochemical assays to measure the activity of alpha-L-fucosidase. This is particularly useful in clinical diagnostics to identify deficiencies in patients with metabolic disorders such as fucosidosis .

-

Research Applications :

- Enzyme Kinetics : Studies involving CNP-AFU help elucidate the kinetics of alpha-L-fucosidase, providing insights into potential inhibitors or activators that could modulate enzyme function .

- Clinical Diagnostics : The hydrolysis products of CNP-AFU are measured to determine enzyme activity levels in serum samples, aiding in the diagnosis of various conditions .

-

Case Studies :

- A study demonstrated the use of CNP-AFU in assessing alpha-L-fucosidase activity in patients with suspected fucosidosis. The results indicated a significant deficiency in enzyme activity compared to healthy controls, highlighting its diagnostic utility .

- Another research effort focused on using CNP-AFU to explore the enzymatic properties of novel alpha-L-fucosidases derived from marine bacteria, which exhibited high specificity and activity towards this substrate .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique characteristics of compounds related to CNP-AFU:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-nitrophenol | Phenolic compound with chloro and nitro groups | Used as an intermediate in dye synthesis |

| 2-Chloro-4-nitrophenyl-6-deoxy-alpha-L-galactopyranoside | Similar fucopyranoside structure | Contains a galactose moiety instead of fucose |

| 2-Chloro-4-nitrophenyl-alpha-D-fucopyranoside | D-isomer of fucopyranoside | Different stereochemistry may affect biological activity |

科学研究应用

Biochemical Research Applications

CNP-AFU is utilized extensively in enzyme assays, particularly those involving alpha-L-fucosidase. Its hydrolysis by AFU results in the release of 2-chloro-4-nitrophenol, which can be monitored spectrophotometrically. This property makes CNP-AFU an essential tool for:

- Enzyme Activity Assays : The compound serves as a reliable substrate to measure the activity of alpha-L-fucosidase, which is crucial for understanding various metabolic pathways and enzyme kinetics.

- Clinical Diagnostics : Elevated levels of AFU activity, measured using CNP-AFU, are associated with certain diseases, such as hepatocellular carcinoma (HCC). Thus, CNP-AFU can aid in the diagnostic processes for liver-related conditions .

Case Studies and Research Findings

Several studies highlight the applications of CNP-AFU in various research contexts:

- Inhibition Studies : Research by Briggs et al. (1992) demonstrated that derivatives of CNP-AFU could inhibit yeast α-glucosidase, suggesting potential therapeutic applications in managing diabetes through glucosidase inhibition.

- Characterization of Enzymes : Opheim and Touster (1977) characterized alpha-L-fucosidase from rat liver lysosomes using CNP-AFU, revealing crucial kinetic parameters such as Vmax and Km values that inform enzyme functionality.

- Substrate Development : Tokutake et al. (1992) explored terminal modified 2-chloro-4-nitrophenyl maltotetraosides as effective substrates for human α-amylase assays, indicating the versatility of CNP-AFU derivatives in enzyme studies.

属性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURSGHQPKUXLAD-MOBXTKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463539 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157843-41-9 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) interact with α-L-fucosidase (AFU)? What are the downstream effects of this interaction?

A: CNP-AFU acts as a substrate for the enzyme α-L-fucosidase (AFU) [, ]. AFU catalyzes the hydrolysis of the glycosidic bond in CNP-AFU, releasing 2-chloro-4-nitrophenol and L-fucose []. This reaction is often used in enzyme activity assays, as the release of 2-chloro-4-nitrophenol can be easily monitored spectrophotometrically [].

Q2: Are there any advantages to using CNP-AFU as a substrate for α-L-fucosidase (AFU) over other potential substrates?

A: Yes, one study highlighted the advantage of using ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor in the synthesis of CNP-AFU []. This method effectively prevents the formation of self-condensed side products, leading to a higher purity of the final CNP-AFU product [].

Q3: What are the analytical methods used to study CNP-AFU and its interaction with α-L-fucosidase (AFU)?

A: CNP-AFU's interaction with AFU is typically studied using spectrophotometry []. The enzymatic hydrolysis of CNP-AFU releases 2-chloro-4-nitrophenol, which absorbs light at a specific wavelength. By monitoring the change in absorbance over time, researchers can determine the enzyme's activity. This method has been successfully adapted for use in automated biochemical analyzers, enabling high-throughput analysis of AFU activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。